3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
This compound (ID: G610-0327) is a halogenated triazaspiro derivative with the molecular formula C₂₀H₁₉BrClN₃O and a molecular weight of 432.75 g/mol . It features a 4-bromophenyl substituent at position 3 and a 4-chlorobenzyl group at position 8 within the 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold. Its stereo-specificity is achiral, and its physicochemical properties (e.g., logP, solubility) are influenced by the electron-withdrawing halogens and the rigid spirocyclic core.
Properties
IUPAC Name |
3-(4-bromophenyl)-8-[(4-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O/c21-16-5-3-15(4-6-16)18-19(26)24-20(23-18)9-11-25(12-10-20)13-14-1-7-17(22)8-2-14/h1-8H,9-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSNTLZSKIGTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the bromophenyl and chlorophenyl groups. Common reagents used in these reactions include bromine, chlorine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Compound G610-0330 :
- Structure : 3-(3-Chlorophenyl)-8-[(4-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one.
- Key Differences : Replaces the 4-bromophenyl group with a 3-chlorophenyl substituent.
- Molecular Formula : C₂₀H₁₉Cl₂N₃O; Molecular Weight : 388.29 g/mol.
- Impact : Reduced molecular weight and altered halogen positioning may affect lipophilicity (logP) and binding interactions compared to the brominated analog .
Compound 3-(4-Chlorophenyl)-1,4,8-Triazaspiro[4.5]Dec-3-EN-2-One (CAS 37536-92-8) :
- Structure : Lacks the 4-chlorobenzyl group at position 8.
- Key Differences : Simpler scaffold with only a 4-chlorophenyl substituent.
Compound G610-0324 :
- Structure : 8-[(4-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one.
- Key Differences : Substitutes bromophenyl with 3,4-dimethylphenyl , introducing electron-donating methyl groups.
- Molecular Weight : 381.9 g/mol; logP : 4.423.
Physicochemical Properties
| Property | Target Compound (G610-0327) | G610-0330 | G610-0324 |
|---|---|---|---|
| Molecular Weight | 432.75 g/mol | 388.29 g/mol | 381.9 g/mol |
| logP | Estimated ~4.8* | Estimated ~3.9* | 4.425 |
| Halogen Content | Br, Cl | 2 Cl | Cl |
| Polar Surface Area | ~37 Ų (similar to G610-0324) | Not reported | 37.322 Ų |
*logP estimated via comparative analysis of halogen and substituent contributions .
Pharmacological and Therapeutic Insights
- Patent Compounds : and describe spirocyclic derivatives (e.g., 8-oxa-1-azaspiro[4.5]dec-3-en-2-ones) for tumor therapy, implying that halogenated triazaspiro compounds may target oncogenic pathways. The target compound’s bromine and chlorine substituents could enhance DNA intercalation or kinase inhibition .
- Discontinued Analogs : The discontinuation of CAS 37536-92-8 () underscores the importance of the 4-chlorobenzyl group in improving pharmacokinetic profiles or target engagement .
Biological Activity
The compound 3-(4-Bromophenyl)-8-[(4-Chlorophenyl)methyl]-1,4,8-triazaspiron[4.5]dec-3-en-2-one has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C19H18BrClN4O
- Molecular Weight : 458.8 g/mol
- LogP : 5.7 (indicating lipophilicity)
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 4
| Property | Value |
|---|---|
| Molecular Weight | 458.8 g/mol |
| LogP | 5.7 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Antimicrobial Activity
Research indicates that derivatives of bromophenyl compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds with bromine substitutions demonstrate increased antibacterial activity compared to their chlorine analogs due to enhanced electron density, which may affect their interaction with bacterial cell walls .
Anticancer Potential
The triazole moiety in the compound has been linked to anticancer activity. Triazole derivatives are known to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown that compounds with similar structures can significantly reduce cell viability in cancer cells by activating apoptotic pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzyme Activity : The presence of halogen atoms (bromine and chlorine) can enhance the binding affinity to specific enzymes involved in metabolic pathways.
- Interaction with G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to modulate GPCR signaling pathways, which are crucial in various physiological processes .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of bromophenyl derivatives demonstrated that the introduction of a chlorophenyl group significantly increased antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of its chlorine counterpart, suggesting enhanced potency due to structural modifications .
Case Study 2: Anticancer Activity in Breast Cancer Models
In another investigation, researchers tested the anticancer effects of a related triazole compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis as confirmed by flow cytometry analysis. This study highlights the potential for further development of this class of compounds as therapeutic agents against breast cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
